molecular formula C6H12N2O3 B1524837 (1,4-Dioxan-2-ylmethyl)urea CAS No. 1184826-65-0

(1,4-Dioxan-2-ylmethyl)urea

Cat. No.: B1524837
CAS No.: 1184826-65-0
M. Wt: 160.17 g/mol
InChI Key: BBYIGNMKYDFFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,4-Dioxan-2-ylmethyl)urea is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 g/mol It is a derivative of urea, where the urea moiety is substituted with a (1,4-dioxan-2-ylmethyl) group

Safety and Hazards

“(1,4-Dioxan-2-ylmethyl)urea” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Chemical Reactions Analysis

Types of Reactions

(1,4-Dioxan-2-ylmethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium isocyanate, phosgene, and various nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild to moderate conditions .

Major Products Formed

The major products formed from the reactions of this compound include hydroxyperoxyl radicals, amines, and substituted urea derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1,4-Dioxan-2-ylmethyl)urea include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the (1,4-dioxan-2-ylmethyl) group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,4-dioxan-2-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-6(9)8-3-5-4-10-1-2-11-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYIGNMKYDFFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,4-Dioxan-2-ylmethyl)urea
Reactant of Route 2
Reactant of Route 2
(1,4-Dioxan-2-ylmethyl)urea
Reactant of Route 3
Reactant of Route 3
(1,4-Dioxan-2-ylmethyl)urea
Reactant of Route 4
Reactant of Route 4
(1,4-Dioxan-2-ylmethyl)urea
Reactant of Route 5
Reactant of Route 5
(1,4-Dioxan-2-ylmethyl)urea
Reactant of Route 6
Reactant of Route 6
(1,4-Dioxan-2-ylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.